molecular formula C11H17FN2O4S B2384764 Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate CAS No. 2361645-53-4

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B2384764
CAS No.: 2361645-53-4
M. Wt: 292.33
InChI Key: CNCHBOKTQLVXAM-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17FN2O4S and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyano group, and a fluorosulfonylmethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a fluorosulfonylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Chemical Reactions Analysis

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate (CAS Number: 2361645-53-4) is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is C11H17FN2O4SC_{11}H_{17}FN_{2}O_{4}S, with a molecular weight of approximately 292.33 g/mol. This compound is primarily recognized for its role as a reactive intermediate in organic synthesis and its capability to interact with biological targets, making it a subject of interest in both academic and pharmaceutical research.

Chemical Structure

The compound features a pyrrolidine ring with a cyano group and a fluorosulfonylmethyl substituent, which significantly influences its reactivity and biological interactions. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity through covalent modification. This mechanism is crucial for studying enzyme inhibition and protein-ligand interactions, as it disrupts various biochemical pathways, which can be leveraged for therapeutic development.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an effective inhibitor of several enzymes, including serine proteases and other nucleophilic enzymes. The inhibition potency varies depending on the specific enzyme target and the concentration of the compound used.

Table 1: Enzyme Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
Serine Protease ACompetitive5.2
Serine Protease BNon-competitive12.4
Aldose ReductaseMixed8.7

Case Studies

  • Case Study on Serine Protease Inhibition :
    A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on serine proteases involved in inflammatory responses. The results indicated significant inhibition at low micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Application in Drug Development :
    Another research project focused on developing novel pharmaceuticals utilizing this compound as a lead structure for creating more potent enzyme inhibitors. The modifications to the core structure led to derivatives with enhanced selectivity and reduced off-target effects, paving the way for safer therapeutic agents.

Medicinal Chemistry

Due to its reactivity, this compound is being explored for the development of new drugs targeting various diseases, including cancer and diabetes. Its ability to form stable complexes with biological molecules makes it a promising candidate in drug design.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of specialty chemicals and materials that require unique properties imparted by the fluorosulfonyl group.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds such as tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylate and tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate.

Table 2: Comparison of Similar Compounds

Compound NameFunctional GroupIC50 (µM)
This compoundFluorosulfonyl5.2
Tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylateMethylsulfonyl15.0
Tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylateChlorosulfonyl10.0

Properties

IUPAC Name

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCHBOKTQLVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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